molecular formula C23H23N3O3 B12787588 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione CAS No. 83532-78-9

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12787588
CAS No.: 83532-78-9
M. Wt: 389.4 g/mol
InChI Key: GMLHFCVCADYDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C23H23N3O3. This compound is known for its unique structure, which includes a quinoline moiety and an isoindole-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of 6-methoxy-8-quinolineamine with a suitable alkylating agent to introduce the pentyl chain. This intermediate is then reacted with phthalic anhydride to form the isoindole-1,3-dione core .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline N-oxides, while reduction of the isoindole-1,3-dione core can produce isoindoline derivatives .

Scientific Research Applications

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The isoindole-1,3-dione core can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(6-Methoxy-8-quinolinyl)amino]butyl]-1H-isoindole-1,3(2H)-dione
  • 2-[4-[(6-Methoxy-8-quinolinyl)amino]propyl]-1H-isoindole-1,3(2H)-dione
  • 2-[4-[(6-Methoxy-8-quinolinyl)amino]ethyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

What sets 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is the length of its pentyl chain, which can influence its binding affinity and specificity for molecular targets. This unique structure may result in distinct biological activities and applications .

Properties

IUPAC Name

2-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15(25-20-14-17(29-2)13-16-8-5-11-24-21(16)20)7-6-12-26-22(27)18-9-3-4-10-19(18)23(26)28/h3-5,8-11,13-15,25H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHFCVCADYDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)NC3=C4C(=CC(=C3)OC)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83532-78-9
Record name 2-((4RS)-4-((6-Methoxyquinolin-8-yl)amino)pentyl)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083532789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4RS)-4-((6-METHOXYQUINOLIN-8-YL)AMINO)PENTYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95JJ4836CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.